6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide
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Overview
Description
6-Thia-3-azabicyclo[321]octane 6,6-dioxide is a bicyclic compound that features a sulfur atom and a nitrogen atom within its structure
Preparation Methods
The synthesis of 6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable thioamide with an aziridine can lead to the formation of the desired bicyclic structure. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalytic processes and controlled reaction environments .
Chemical Reactions Analysis
6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the bicyclic structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or modulating receptor signaling .
Comparison with Similar Compounds
6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound is a core structure in tropane alkaloids, which have various biological activities.
2-Azabicyclo[3.2.1]octane: This compound is used as a precursor in the synthesis of carbocyclic nucleosides.
The uniqueness of this compound lies in the presence of both sulfur and nitrogen atoms within its bicyclic structure, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
6-Thia-3-azabicyclo[3.2.1]octane 6,6-dioxide is a bicyclic compound notable for its unique structural features, which include the presence of sulfur and nitrogen atoms. This compound has garnered attention in biochemical research due to its potential biological activities and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C8H12N2O2S with a molecular weight of approximately 161.22 g/mol. The compound's structure enables it to engage in diverse chemical interactions, influencing enzyme mechanisms and protein-ligand interactions effectively.
Property | Value |
---|---|
Molecular Formula | C₈H₁₂N₂O₂S |
Molecular Weight | 161.22 g/mol |
IUPAC Name | This compound |
CAS Number | 280114-09-2 |
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in other interactions with target molecules. These interactions can modulate the activity and function of enzymes and receptors, making it a valuable tool in biochemical research.
Key Mechanisms:
- Enzyme Modulation : The compound can influence enzyme activity by binding to active sites or allosteric sites, thereby altering their function.
- Receptor Interaction : It can act as an antagonist or agonist at various receptor sites, impacting signaling pathways within cells.
Biological Applications
Research indicates that this compound has potential applications in various fields:
- Pharmaceutical Development : Its unique structure allows it to serve as a scaffold for drug design, particularly in developing new therapeutic agents targeting specific diseases.
- Biochemical Research : The compound is utilized in studies aiming to understand enzyme mechanisms and protein interactions.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound could inhibit certain enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development against metabolic disorders.
- Receptor Binding Studies : Research on receptor binding affinity revealed that the compound interacts effectively with specific neurotransmitter receptors, suggesting its utility in neurological research.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its combination of sulfur and nitrogen within its bicyclic framework, granting it distinct chemical reactivity compared to structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
8-Azabicyclo[3.2.1]octane | Contains nitrogen but no sulfur | Core structure in tropane alkaloids |
2-Azabicyclo[3.2.1]octane | Similar bicyclic structure | Used as a precursor in carbocyclic nucleosides |
8-Oxa-3-azabicyclo[3.2.1]octane | Contains oxygen instead of sulfur | Different reactivity profile due to oxygen presence |
3-Thia-8-azabicyclo[3.2.1]octane | Similar bicyclic structure | Focused on different applications in organic synthesis |
Properties
Molecular Formula |
C6H11NO2S |
---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
6λ6-thia-3-azabicyclo[3.2.1]octane 6,6-dioxide |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)4-5-1-6(10)3-7-2-5/h5-7H,1-4H2 |
InChI Key |
QRYUKMLBZGGILM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC1S(=O)(=O)C2 |
Origin of Product |
United States |
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